1-(1-Nitrosopiperidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Nitrosopiperidin-2-yl)ethanone is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental settings. This compound is characterized by a piperidine ring with a nitroso group attached to it, making it a significant subject of study in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Nitrosopiperidin-2-yl)ethanone typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Nitrosopiperidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Nitrosopiperidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Nitrosopiperidin-2-yl)ethanone involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Nitrosopiperidin-2-yl)ethanol: Similar structure with an additional hydroxyl group.
1-(1-Nitrosopiperidin-2-yl)acetone: Similar structure with a different carbonyl group.
Uniqueness
1-(1-Nitrosopiperidin-2-yl)ethanone is unique due to its specific nitroso group placement and the resulting chemical reactivity. This uniqueness makes it a valuable compound for studying nitrosamine chemistry and its applications in various fields.
Eigenschaften
Molekularformel |
C7H12N2O2 |
---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
1-(1-nitrosopiperidin-2-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
InChI-Schlüssel |
YZDVRYXWDFPIFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCCN1N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.